molecular formula C20H24N4O2 B14956499 N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14956499
M. Wt: 352.4 g/mol
InChI Key: PBDARSDQLCHHDG-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a phenyl group at position 1, a pyrrole substituent at position 5, and a 3-isopropoxypropyl chain linked to the carboxamide moiety. Its synthesis typically involves coupling reactions between pyrazole intermediates and substituted alkylamines under anhydrous conditions, though specific synthetic protocols for this compound remain less documented compared to its analogs .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-phenyl-N-(3-propan-2-yloxypropyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-16(2)26-14-8-11-21-19(25)18-15-22-24(17-9-4-3-5-10-17)20(18)23-12-6-7-13-23/h3-7,9-10,12-13,15-16H,8,11,14H2,1-2H3,(H,21,25)

InChI Key

PBDARSDQLCHHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Propan-2-yloxypropyl Chain: This step involves the reaction of the pyrazole derivative with 3-chloropropan-2-ol in the presence of a base to form the propan-2-yloxypropyl chain.

    Formation of the Pyrrol Group: The pyrrol group can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, with the molecular formula C20H24N4O2C_{20}H_{24}N_4O_2, is a pyrazole derivative . Pyrazole derivatives exhibit diverse biological activities, gaining popularity in pharmaceutical and medicinal chemistry .

Scientific Research Applications

  • Multicomponent Reactions (MCRs) MCRs involving pyrazole derivatives have applications in synthesizing biologically active molecules . These reactions are efficient for synthesizing pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties .
  • Antibacterial activity Pyrazole derivatives can be screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains . For example, pyrano[2,3-c]pyrazoles were synthesized and screened against bacterial strains, showing antibacterial activity . Some pyrazoles have demonstrated better antibacterial efficacy compared to standard drugs like ampicillin against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa .
  • Selective HDAC6 Inhibition and Anti-necroptotic Activity Certain pyrazole derivatives are designed to target HDAC6 and can demonstrate high antinecroptotic activity . Compound 6 , a pyrazole derivative, showed excellent selective HDAC6 inhibition (IC50 = 4.95 nM, HDAC1/HDAC6 = 251) and degradation activity (DC50 = 0.96 nM) . It also inhibits inflammatory proteins like TNF-α, IL-1β, and IL-6, suggesting anti-inflammatory activity .

Table of Biological Activities of Pyrazole Derivatives

Biological ActivityDetails
AntibacterialEffective against Gram-positive and Gram-negative bacteria; some derivatives show efficacy comparable to or better than standard drugs .
AnticancerPyrazole derivatives synthesized via MCRs have shown anticancer activities .
AntifungalSome pyrazole derivatives exhibit antifungal properties .
AntioxidantPyrazole derivatives can display antioxidant activity .
Anti-inflammatoryCertain pyrazole derivatives inhibit inflammatory proteins and demonstrate anti-inflammatory activity .
Selective HDAC6 InhibitionSome pyrazole derivatives can selectively target and inhibit HDAC6, showing potential in treating diseases related to acute liver injury (ALI) .

Case Studies

  • Antimicrobial Activity :
    • Foroughifar’s group reported the synthesis of pyrano[2,3-c]pyrazoles through a five-component reaction, which were screened against Gram-positive and Gram-negative bacterial strains .
    • Pyrazole derivatives synthesized via a three-component reaction showed an inhibition zone in the range of 10–22 mm against bacterial strains, with compound 16c demonstrating better efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa compared to ampicillin .
  • HDAC6 Inhibition and Anti-inflammatory Effects :
    • Compound 6 , a pyrazole derivative, exhibited high antinecroptotic activity and selective HDAC6 inhibition . It also demonstrated strong inhibitory effects on inflammatory proteins TNF-α, IL-1β, and IL-6 . In a mouse model of acetaminophen (APAP)-induced acute liver injury, compound 6 showed significant therapeutic and protective efficacy .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(propan-2-yloxy)propyl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in its 3-isopropoxypropyl side chain and unsubstituted phenyl group , which differentiate it from close analogs. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Key Structural Differences Biological/Physical Data (Source)
N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 3-methoxypropyl (amide side chain) Shorter alkoxy chain (methoxy vs. isopropoxy) Limited data; similar synthesis routes noted
1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 3,5-difluorophenyl (position 1) Fluorinated aryl group vs. non-fluorinated phenyl Enhanced polarity; potential for improved binding affinity
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Trifluoromethyl (position 5) Trifluoromethyl vs. pyrrole substituent Increased metabolic stability in analogs
N-substituted pyrazolines (e.g., compounds 1–4 in ) Varied N-substituents (e.g., carbaldehyde, ethanone) Non-carboxamide derivatives; pyrazoline vs. pyrazole core Confirmed crystallographic stability in pyrazolines

Physicochemical and Pharmacological Properties

  • However, this may reduce aqueous solubility, a trade-off observed in related carboxamides .
  • Biological Activity : While direct data on the target compound is scarce, analogs such as N-[N-[[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine (19) exhibit antibiotic adjuvant activity against multidrug-resistant Acinetobacter baumannii . The pyrrole moiety in these compounds is critical for disrupting bacterial efflux pumps, suggesting a possible mechanism for the target molecule .
  • Stability: Pyrazole carboxamides with fluorinated aryl groups (e.g., ) demonstrate superior metabolic stability over non-fluorinated derivatives, as fluorine atoms resist oxidative degradation .

Q & A

Q. What are the key steps in synthesizing N-(3-isopropoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step protocols starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by functionalization of the carboxamide and pyrrole substituents. For example:

  • Step 1: Cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Step 2: Amidation reactions with 3-isopropoxypropylamine under coupling agents (e.g., HATU or EDCI) in solvents like DMF .
  • Optimization: Adjusting reaction time (e.g., 20 hours for amine coupling), temperature (room temperature for stability), and stoichiometry of reagents (e.g., 1.2 equivalents of isopropoxypropylamine) can improve yields beyond 76% . Comparative studies with fluorinated analogs suggest that electron-withdrawing groups may require longer reaction times for efficient coupling .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H NMR and 13C NMR are critical for confirming the pyrazole core, pyrrole substituents, and isopropoxypropyl chain. Key signals include:
    • Pyrrole protons: δ 6.2–6.8 ppm (multiplet, 4H) .
    • Pyrazole C-4 carbonyl: ~160–165 ppm in 13C NMR .
  • ESI-MS validates molecular weight (e.g., m/z 396.2 [M+H]+ for related pyrazole-carboxamides) .
  • HPLC with UV detection (e.g., 97–99% purity using C18 columns and acetonitrile/water gradients) ensures purity .

Advanced Research Questions

Q. How can molecular docking studies guide structural modifications to enhance target binding affinity?

Answer:

  • Docking Workflow:
    • Target Selection: Prioritize receptors like DHFR (dihydrofolate reductase) or kinase domains based on structural homology with pyrazole analogs .
    • Ligand Preparation: Optimize protonation states of the pyrrole and carboxamide groups using tools like Schrödinger’s LigPrep.
    • Grid Generation: Focus on active-site residues (e.g., Leu4, Phe31 in DHFR) .
    • Scoring: Use Glide SP/XP scoring to rank binding poses. Pyrazole derivatives with bulky substituents (e.g., trifluoromethyl) show improved hydrophobic interactions .
  • Case Study: Substituting the phenyl group with a 4-fluorophenyl moiety increased binding affinity by 30% in DHFR inhibitors, as predicted by docking and validated via SPR (surface plasmon resonance) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Data Triangulation: Compare in vitro enzyme inhibition (e.g., IC50 values) with in vivo pharmacokinetic profiles. For instance, discrepancies in metabolic stability may arise from:
    • Conjugate Formation: Metabolites like hydroxylated isopropoxypropyl chains (observed in liver microsomes) can alter activity .
    • Solubility Effects: Poor aqueous solubility (common in lipophilic pyrazoles) may reduce in vivo efficacy despite strong in vitro binding .
  • Experimental Validation: Use isotopic labeling (e.g., 14C-carboxamide) to track metabolite formation and correlate with activity loss .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

Answer:

  • Structural Modifications:
    • Replace the isopropoxypropyl chain with cyclopropane-containing amines to reduce CYP450-mediated oxidation .
    • Introduce deuterium at metabolically labile sites (e.g., α to the carboxamide) to slow degradation .
  • Prodrug Approach: Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance bioavailability, with enzymatic hydrolysis releasing the active form .

Q. How do electronic and steric effects of substituents influence SAR (structure-activity relationships)?

Answer:

  • Electronic Effects:
    • Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., Lys68 in DHFR) .
    • Pyrrole’s electron-rich π-system improves stacking with aromatic residues (e.g., Phe104 in kinase targets) .
  • Steric Effects:
    • Bulky substituents (e.g., cyclohexylmethyl) at the 3-position reduce off-target binding but may lower solubility .
    • Isopropoxypropyl’s flexibility balances steric bulk and conformational adaptability for target engagement .

Q. What computational methods are recommended for predicting off-target interactions?

Answer:

  • Pharmacophore Modeling: Use tools like Phase to identify shared features with known ligands of CYP450 or hERG channels .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of off-target complexes (e.g., serum albumin binding) .

Q. Tables for Key Data

Property Value/Method Reference
Synthetic Yield 76–90% (optimized conditions)
HPLC Purity ≥97% (C18, acetonitrile/water)
DHFR IC50 0.8–1.2 µM (vs. 0.5 µM for doxorubicin)
Metabolic Half-life (HLM) 42 min (vs. 120 min for deuterated analog)

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